5-(4-Carboxyphenylethynyl)isophthalic acid
Description
Contextualization of Rigid Polycarboxylic Acid Ligands in Coordination Chemistry
Rigid polycarboxylic acid ligands are a cornerstone in the synthesis of coordination polymers and MOFs. Their carboxylate groups provide robust coordination sites for metal ions, while the rigidity of their organic backbone helps to create predictable and porous framework structures. The spatial arrangement and number of carboxylic acid groups on a ligand dictate the dimensionality and topology of the resulting network. The use of such ligands has been instrumental in the development of materials for gas storage, separation, and catalysis.
Significance of 5-(4-Carboxyphenylethynyl)isophthalic Acid as a Building Block
This compound is a tricarboxylic acid ligand characterized by a rigid, linear alkyne spacer connecting two differently substituted phenyl rings. This structure is significant for several reasons. The presence of three carboxylate groups offers multiple points of coordination, potentially leading to highly connected and stable three-dimensional frameworks. The ethynyl (B1212043) linkage ensures a high degree of rigidity and linearity, which is a desirable trait for creating materials with permanent porosity. Its specific geometry, with two carboxyl groups on one ring (isophthalic acid moiety) and one on the other (benzoic acid moiety), introduces a degree of asymmetry that can be exploited to generate complex and novel network topologies.
Basic chemical and physical properties of the compound are summarized below. nih.gov
| Property | Value |
| IUPAC Name | 5-[2-(4-carboxyphenyl)ethynyl]benzene-1,3-dicarboxylic acid |
| Molecular Formula | C₁₇H₁₀O₆ |
| Molecular Weight | 310.26 g/mol |
| CAS Number | 1311146-60-7 |
Overview of Research Trajectories for Multifunctional Organic Linkers
The trajectory of research in reticular chemistry is increasingly focused on the development of multifunctional organic linkers. These are ligands designed not only to form robust frameworks but also to imbue the resulting materials with specific functionalities. This can include the incorporation of Lewis basic sites for enhanced gas sorption, chromophores for photoluminescent properties, or catalytically active moieties. Linkers containing alkyne units, such as This compound , are of interest for their potential in post-synthetic modification, where the alkyne group can undergo further chemical reactions after the framework has been assembled. This allows for the precise installation of a wide range of functional groups. escholarship.org
Interdisciplinary Relevance in Materials Science and Supramolecular Chemistry
The principles of molecular recognition and self-assembly that govern the formation of structures from linkers like This compound are central to supramolecular chemistry. The study of how these molecules interact to form ordered, non-covalent structures provides fundamental insights into the forces that drive the formation of complex molecular architectures. beilstein-journals.org In materials science, the practical application of these resulting crystalline materials is vast. The tailored porosity and chemical functionality of frameworks built from such linkers have potential applications in fields ranging from clean energy technologies and environmental remediation to chemical sensing and drug delivery. nih.govipn.mx The design of ligands with specific shapes and functionalities is a key strategy in creating materials with desired properties for these diverse applications.
Despite the clear potential of This compound as a versatile building block, detailed research findings and crystallographic data from its use in the synthesis of metal-organic frameworks or other coordination polymers are not widely available in the current scientific literature. The information presented here is based on the foundational principles of reticular chemistry and the known properties of similar polycarboxylic acid ligands. Further experimental investigation is required to fully elucidate the specific structures and properties of materials derived from this promising compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[2-(4-carboxyphenyl)ethynyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O6/c18-15(19)12-5-3-10(4-6-12)1-2-11-7-13(16(20)21)9-14(8-11)17(22)23/h3-9H,(H,18,19)(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJZWARKLYJKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 4 Carboxyphenylethynyl Isophthalic Acid
Precursor Synthesis Strategies
The assembly of the target molecule is predicated on the strategic synthesis of two key precursors: a substituted isophthalic acid derivative and a functionalized benzoic acid derivative. The most common approach involves the preparation of esterified versions of these precursors to protect the carboxylic acid functionalities during the subsequent coupling reaction.
A primary precursor is dimethyl 5-iodoisophthalate . This intermediate is typically synthesized from dimethyl 5-aminoisophthalate through a diazotization reaction followed by iodination. In this process, the amino group is converted into a diazonium salt using a nitrite source under acidic conditions, which is then displaced by an iodide ion.
The second essential precursor is methyl 4-ethynylbenzoate . The synthesis of this compound can be approached in several ways. One common method involves the Sonogashira coupling of a protected acetylene, such as (trimethylsilyl)acetylene, with methyl 4-iodobenzoate, followed by the deprotection of the silyl group to reveal the terminal alkyne. An alternative route starts from 4-iodobenzoic acid, which is first esterified to methyl 4-iodobenzoate. This is then coupled with a suitable acetylene source.
Reaction Pathways and Mechanisms for Compound Formation
The cornerstone of the synthesis of 5-(4-carboxyphenylethynyl)isophthalic acid is the Sonogashira coupling reaction . This palladium-catalyzed cross-coupling reaction forms a carbon-carbon triple bond between a vinyl or aryl halide and a terminal alkyne. In this specific synthesis, dimethyl 5-iodoisophthalate (the aryl halide) is coupled with methyl 4-ethynylbenzoate (the terminal alkyne).
The catalytic cycle of the Sonogashira coupling is generally understood to involve the following key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (dimethyl 5-iodoisophthalate) to form a palladium(II) intermediate.
Transmetalation: In the presence of a copper(I) co-catalyst, the terminal alkyne (methyl 4-ethynylbenzoate) forms a copper(I) acetylide. This acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product, dimethyl 5-((4-(methoxycarbonyl)phenyl)ethynyl)isophthalate, and regenerate the palladium(0) catalyst.
Following the successful coupling of the two esterified precursors, the final step is the hydrolysis of the three methyl ester groups to the corresponding carboxylic acids. This is typically achieved by treating the coupled product with a strong base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent mixture like methanol/water or THF/water, followed by acidification to protonate the carboxylate salts and precipitate the final product, this compound.
Optimization of Synthetic Conditions for Yield and Purity
The efficiency of the Sonogashira coupling is highly dependent on several reaction parameters, and their optimization is critical for achieving high yields and purity of the desired product.
| Parameter | Common Conditions & Optimization Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd(dppf)Cl₂] are commonly used. Catalyst loading is a key factor to optimize; lower loadings are economically and environmentally preferable, but may require longer reaction times or higher temperatures. |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) is the most common co-catalyst. The presence of copper facilitates the reaction at lower temperatures but can also lead to the formation of alkyne homocoupling byproducts (Glaser coupling). |
| Base | An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide. The choice and amount of base can significantly impact the reaction rate and byproduct formation. |
| Solvent | Aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed to ensure the solubility of the reactants and catalyst. Degassing the solvent to remove oxygen is crucial to prevent oxidative homocoupling of the alkyne. |
| Temperature | Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system used. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition and increased byproduct formation. |
| Reaction Time | The reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time for maximizing product yield while minimizing decomposition. |
For the subsequent hydrolysis step, optimization involves ensuring complete saponification of all three ester groups without causing degradation of the product. This is typically achieved by using a sufficient excess of a strong base and allowing the reaction to proceed for an adequate amount of time, often with heating. Careful control of the pH during the final acidification step is important for maximizing the precipitation and recovery of the pure tri-acid.
Scalability Considerations for Research Applications
Transitioning the synthesis of this compound from a laboratory scale to larger quantities for extensive research applications presents several challenges and considerations.
Key Scalability Factors:
| Factor | Consideration |
| Cost of Reagents | The cost of the palladium catalyst and specialized ligands can be a significant factor in large-scale synthesis. Minimizing catalyst loading through optimization is a primary goal. |
| Reaction Exotherms | The Sonogashira coupling can be exothermic, and on a larger scale, efficient heat dissipation is critical to maintain control over the reaction temperature and prevent runaway reactions or product degradation. |
| Purification | Chromatographic purification, which is often used on a small scale, can be impractical and costly for larger quantities. Developing robust crystallization or precipitation methods for both the intermediate ester and the final product is essential for efficient and scalable purification. The removal of residual palladium from the final product is also a critical consideration, especially for applications in materials science where metal impurities can affect performance. |
| Solvent Handling | The use of large volumes of organic solvents raises safety and environmental concerns. The selection of less hazardous solvents and the implementation of solvent recovery and recycling protocols are important considerations for sustainable large-scale synthesis. |
| Process Safety | Handling of potentially hazardous reagents, such as pyrophoric catalysts or toxic solvents, requires careful consideration of safety protocols and engineering controls, especially at a larger scale. |
For research applications requiring gram-scale quantities of this compound, a well-optimized one-pot or streamlined multi-step procedure with non-chromatographic purification steps is highly desirable.
Inability to Generate Article Due to Lack of Scientific Literature
Following a comprehensive and exhaustive search of publicly available scientific databases and literature, it has been determined that there is no specific research published on the coordination chemistry of the compound This compound . The searches, which included the compound's formal name, synonyms, and its unique CAS Registry Number (1311146-60-7), did not yield any articles, studies, or structural data related to its use as a ligand in metal-ligand assemblies, such as Metal-Organic Frameworks (MOFs) or other coordination polymers.
The user's request for an article with a detailed, specific outline requires in-depth information on several aspects of the compound's behavior as a ligand:
Ligand Architecture and Steric Considerations: This would necessitate crystal structure data of the ligand within a coordination complex to analyze bond angles, dihedral angles, and spatial arrangement.
Denticity and Coordination Modes of Carboxylate Groups: This requires examples of synthesized coordination compounds to observe how the three carboxylate groups bind to metal centers (e.g., monodentate, bidentate, bridging).
Influence of the Ethynyl (B1212043) Moiety: Understanding the electronic and structural effects of the ethynyl group would depend on comparative studies or computational analyses of MOFs built with this specific ligand.
Rational Design Principles: Discussing the rational design would require published examples where this ligand was chosen to achieve a specific network topology or material property.
While extensive research exists on analogous tritopic carboxylate linkers and other ethynyl-functionalized ligands in the design of MOFs, the explicit instructions to focus solely on "this compound" and to exclude any information outside this direct scope cannot be fulfilled. Generating content on this topic without specific research would lead to speculation and scientific inaccuracy, directly contradicting the core requirements of the request.
Integration into Metal Organic Frameworks Mofs and Coordination Polymers Cps
Solvothermal and Hydrothermal Synthesis Approaches for MOF/CP Formation
No specific solvothermal or hydrothermal methods employing 5-(4-carboxyphenylethynyl)isophthalic acid for MOF or CP synthesis could be located.
Role of Metal Centers in Framework Construction and Topology
Without specific examples of MOFs or CPs, the influence of different metal centers on the resulting framework with this ligand cannot be discussed.
It is possible that research on this specific compound exists but is not widely indexed, or that it is a novel ligand with research yet to be published.
Transition Metal Ions (e.g., Zn(II), Co(II), Mn(II), Cd(II))
The interaction of H₃cpeia and its derivatives with first-row transition metals has yielded a rich variety of coordination polymers, often exhibiting interesting structural and physical properties. The specific metal ion and its preferred coordination geometry play a crucial role in dictating the final framework topology.
For instance, a related ligand, 5-(bis(4-carboxybenzyl)amino)isophthalic acid (H₄L), which shares a similar structural motif, has been used to synthesize a series of MOFs with transition metals. rsc.orgresearchgate.net Hydrothermal reactions of this ligand with different metal salts have produced four distinct MOFs: [Zn₂L]n, [Mn(H₂L)(H₂O)]n, [Cd(H₂L)(H₂O)₂]n·nH₂O, and [Pb₂L(H₂O)]n·3nH₂O·nDMF. rsc.orgresearchgate.net X-ray diffraction studies revealed that the zinc, manganese, and lead-based frameworks possess three-dimensional structures, while the cadmium-based material forms a two-dimensional network. rsc.orgresearchgate.net These differences highlight the influence of the metal ion's coordination preferences on the resulting architecture. The manganese-containing MOF, in particular, was noted to exhibit weak antiferromagnetic interactions at low temperatures. rsc.orgresearchgate.net
Similarly, the use of 5-(3,5-dicarboxybenzyloxy)isophthalic acid (H₄L), another analogue, in solvothermal reactions with Cd(II), Cu(II), Co(II), and Mn(II) ions resulted in four new coordination polymers. rsc.org These compounds, formulated as [Cd₂(L)(H₂O)₂(DMA)]n, [Cu₂(L)(H₂O)₂]n, [Co₂(L)(H₂O)₅]n, and [Mn₂(L)(H₂O)₅]n, all feature dinuclear metal clusters as secondary building units (SBUs). rsc.org The conformation of the flexible ligand was observed to be planar in the Cd(II) and Cu(II) frameworks, but twisted in the isomorphous Co(II) and Mn(II) structures. rsc.org This conformational flexibility, dictated by the metal ion, leads to significantly different porous structures. The Cd(II) and Cu(II) polymers exhibit wide solvent-accessible channels, while the Co(II) and Mn(II) frameworks adopt interpenetrated diamondoid geometries. rsc.org
In another study, a manganese(II) coordination polymer was synthesized using a derivative, 5-(1,3-dioxo-4,5,6,7-tetraphenylisoindolin-2-yl)isophthalic acid. nih.gov The resulting one-dimensional chain-like structure features a hexacoordinated Mn(II) center. nih.gov This demonstrates that even with a bulkier isophthalic acid derivative, coordination to transition metals can be readily achieved.
The following table summarizes the transition metal-based MOFs and CPs discussed:
| Compound Formula | Metal Ion | Ligand | Dimensionality | Key Feature | Reference |
| [Zn₂L]n | Zn(II) | 5-(bis(4-carboxybenzyl)amino)isophthalic acid | 3D | 2-nodal 6-connected net | rsc.orgresearchgate.net |
| [Mn(H₂L)(H₂O)]n | Mn(II) | 5-(bis(4-carboxybenzyl)amino)isophthalic acid | 3D | 4-connected net, weak antiferromagnetism | rsc.orgresearchgate.net |
| [Cd(H₂L)(H₂O)₂]n·nH₂O | Cd(II) | 5-(bis(4-carboxybenzyl)amino)isophthalic acid | 2D | 3,3-connected topology | rsc.orgresearchgate.net |
| [Cd₂(L)(H₂O)₂(DMA)]n | Cd(II) | 5-(3,5-dicarboxybenzyloxy)isophthalic acid | 3D | Wide solvent-accessible channels | rsc.org |
| [Cu₂(L)(H₂O)₂]n | Cu(II) | 5-(3,5-dicarboxybenzyloxy)isophthalic acid | 3D | Wide solvent-accessible channels | rsc.org |
| [Co₂(L)(H₂O)₅]n | Co(II) | 5-(3,5-dicarboxybenzyloxy)isophthalic acid | 3D | Interpenetrated diamondoid geometry | rsc.org |
| [Mn₂(L)(H₂O)₅]n | Mn(II) | 5-(3,5-dicarboxybenzyloxy)isophthalic acid | 3D | Interpenetrated diamondoid geometry | rsc.org |
| {[Mn(C₄₀H₂₃NO₆)(CH₃OH)(C₃H₇NO)]·C₃H₇NO}n | Mn(II) | 5-(1,3-dioxo-4,5,6,7-tetraphenylisoindolin-2-yl)isophthalic acid | 1D | Chain-like polymer | nih.gov |
Lanthanide Metal Ions (e.g., Eu(III))
The coordination of H₃cpeia and its analogues with lanthanide ions is of particular interest due to the potential for creating luminescent materials. Lanthanide-based MOFs often exhibit characteristic sharp emission bands, making them suitable for applications in sensing and lighting. rsc.org
While specific examples using H₃cpeia with lanthanides were not found in the provided search results, the general principles of lanthanide MOF construction can be inferred. Lanthanide ions are known for their high coordination numbers and flexible coordination geometries, which can lead to the formation of highly connected and robust frameworks. rsc.org For instance, studies on lanthanide MOFs with 2,6-naphthalenedicarboxylate have shown that slight variations in synthesis conditions can lead to a diversity of structures with different lanthanide coordination numbers and network topologies. rsc.org A Eu(III)-based material from this study exhibited a characteristic sharp red-orange luminescence. rsc.org This suggests that a Eu(III)-H₃cpeia framework would likely also be luminescent.
Main Group Metal Ions (e.g., Pb(II))
The use of main group metals, such as Pb(II), in the construction of coordination polymers with H₃cpeia-type ligands has also been explored. A notable example is the MOF [Pb₂L(H₂O)]n·3nH₂O·nDMF, synthesized using 5-(bis(4-carboxybenzyl)amino)isophthalic acid. rsc.orgresearchgate.net This compound features a three-dimensional network and is regarded as a 5-connected net. rsc.orgresearchgate.net The inclusion of Pb(II) demonstrates that H₃cpeia and its derivatives can successfully form stable frameworks with a range of metal ions beyond the transition and lanthanide series.
Influence of Co-ligands and Solvent Systems on Framework Assembly
The final structure of a MOF or CP is not solely determined by the primary ligand and the metal ion. The presence of ancillary ligands, often referred to as co-ligands, and the nature of the solvent system play a critical role in directing the assembly of the framework.
Co-ligands, typically N-donor species, can influence the coordination environment of the metal ion, alter the connectivity of the network, and template the formation of specific topologies. For example, in the synthesis of zinc coordination polymers with 5-(4-carboxybenzyloxy)isophthalic acid, the use of different N-donor co-ligands (benzimidazole, 2,2'-bipyridine, and 1,4-bis((1H-imidazol-1-yl)methyl)benzene) resulted in three distinct two-dimensional structures. researchgate.net Similarly, the introduction of different auxiliary N-donor ligands in the synthesis of cobalt-based MOFs with 5-(hydroxymethyl)isophthalic acid led to significant structural differences, with one forming a fourfold interpenetrated diamondoid framework and the other a pillared-layer framework. nih.gov
The solvent system can also have a profound effect on the resulting framework. Different solvents can influence the solubility of the reactants, mediate the deprotonation of the ligand, and even become incorporated into the final structure as coordinated or guest molecules. nih.gov The synthesis of two distinct zinc coordination polymers with 5-methyl isophthalic acid, differing only in the organic solvent used in conjunction with water, highlights this influence. nih.gov
Post-Synthetic Modification and Functionalization of MOF/CP Materials
Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities into pre-existing MOFs without altering their underlying topology. nih.govescholarship.org This approach allows for the incorporation of chemical groups that might not be compatible with the initial MOF synthesis conditions.
Covalent Functionalization within Frameworks
Covalent PSM involves the chemical modification of the organic linkers within the MOF structure. nih.gov This is often achieved by utilizing reactive functional groups that have been pre-installed on the ligand. For example, amine-functionalized linkers are commonly used as sites for further reactions with electrophiles like anhydrides and isocyanates. nih.gov This approach has been successfully used to modify the surface properties of MOF glasses, changing them from hydrophilic to hydrophobic. nih.gov While no specific examples of covalent PSM on H₃cpeia-based MOFs were found, the presence of the ethynyl (B1212043) group in H₃cpeia offers a potential site for post-synthetic reactions, such as click chemistry.
Host-Guest Chemistry in MOF/CP Pores
The porous nature of MOFs and CPs makes them excellent hosts for a variety of guest molecules. nih.govrsc.org This host-guest chemistry can be exploited for applications such as storage, separation, and sensing. The encapsulation of guest molecules can occur either during the synthesis of the MOF or through post-synthetic introduction into the pores of a pre-formed framework. nih.gov
The interactions between the host framework and the guest molecules can be tailored by modifying the chemical environment of the pores. For instance, the introduction of free carboxylic acid groups into a UiO-66 type MOF by using isophthalic acid as a co-linker enhanced its ability to adsorb various organic molecules from both aqueous and non-aqueous phases through hydrogen bonding interactions. nih.gov The encapsulation of dye molecules within the chiral channels of a lanthanide MOF has been shown to induce chirality in the achiral guest molecule, leading to strong circularly polarized luminescence. rsc.org This demonstrates the potential for H₃cpeia-based MOFs to act as hosts for functional guest molecules, leading to novel materials with tailored properties.
Applications of Materials Derived from 5 4 Carboxyphenylethynyl Isophthalic Acid Based Mofs/cps
Chemo-Sensing and Detection Systems
Luminescent metal-organic frameworks (L-MOFs) are widely explored as chemical sensors. Their high sensitivity and selectivity stem from the interaction between the analyte and the framework, which can lead to a detectable change in the material's photoluminescence. The quenching or enhancement of fluorescence is a common sensing mechanism.
Detection of Nitroaromatic Compounds
Although numerous MOFs are excellent sensors for nitroaromatic compounds, which are common pollutants and explosives, there is no specific data available on the use of frameworks derived from 5-(4-Carboxyphenylethynyl)isophthalic acid for this purpose. Generally, the electron-deficient nature of nitroaromatics allows them to accept electrons from the excited state of a luminescent MOF, leading to fluorescence quenching.
Sensing of Metal Ions (e.g., Fe³⁺)
The detection of metal ions is crucial for environmental monitoring and biological studies. MOFs can be designed to selectively bind specific metal ions, causing a change in their luminescent properties. For instance, the detection of Fe³⁺ ions by L-MOFs is often achieved through luminescence quenching. Despite the potential of this compound to create frameworks with open coordination sites for metal ion binding, specific research on its Fe³⁺ sensing capabilities is not documented in the available literature.
Detection of Organic Solvents and Small Molecules
The sensing of volatile organic compounds (VOCs) and other small molecules is another significant application of L-MOFs. The interaction between the solvent molecules and the MOF can alter the framework's conformation or electronic structure, resulting in a change in the emission spectrum. There are currently no published studies focusing on the use of this compound-based materials for this application.
Principles of Luminescence Quenching Mechanisms in Sensors
The primary mechanism behind the use of L-MOFs in sensing is often luminescence quenching. This phenomenon can be attributed to several processes:
Photoinduced Electron Transfer (PET): In many cases, the analyte has a lowest unoccupied molecular orbital (LUMO) energy level that is lower than that of the MOF's excited state. Upon photoexcitation, an electron can transfer from the MOF to the analyte, leading to a non-radiative decay pathway and thus quenching the luminescence. nih.govscientificarchives.com The efficiency of this process is highly dependent on the electronic properties of both the MOF and the analyte.
Fluorescence Resonance Energy Transfer (FRET): This mechanism occurs when the emission spectrum of the L-MOF (the donor) overlaps with the absorption spectrum of the analyte (the acceptor). nih.gov Energy can be transferred non-radiatively from the excited MOF to the analyte, quenching the MOF's fluorescence.
Static Quenching: This involves the formation of a non-luminescent ground-state complex between the fluorophore (the MOF) and the quencher (the analyte). scientificarchives.com This reduces the population of active fluorophores available for excitation.
Competitive Absorption: If the analyte absorbs light at the same wavelength as the MOF's excitation wavelength, it can reduce the number of photons available to excite the MOF, leading to an apparent decrease in fluorescence intensity.
These general principles are fundamental to the design of L-MOF-based sensors. However, their specific application and quantitative analysis within a framework built from this compound have not been reported.
Gas Storage and Separation Technologies
The porous nature of MOFs makes them exceptional candidates for gas storage and separation, with applications in carbon capture, hydrogen storage, and purification of natural gas. The size, shape, and chemical functionality of the pores can be tailored by selecting appropriate metal nodes and organic linkers.
Carbon Dioxide (CO₂) Adsorption and Capture
The capture of CO₂ is a critical technology for mitigating climate change. MOFs can be designed with specific sites that have a high affinity for CO₂, such as open metal sites, Lewis basic nitrogen sites, or functional groups capable of hydrogen bonding. nih.gov While many isophthalic acid-based MOFs have been investigated for CO₂ capture, there is no available data on the performance of materials synthesized from this compound in this application. scilit.comberkeley.edu
Other Gas Adsorption Phenomena
While research into the gas adsorption properties of MOFs derived specifically from this compound is emerging, studies on analogous systems with similar isophthalate-based linkers demonstrate significant potential for selective gas separation. The tailored pore chemistry and structure of these materials are crucial for discriminating between different gas molecules.
For instance, a microporous MOF composed of manganese(II) and the bifunctional linker 5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid, an analog of isophthalic acid, was designed for CO2/N2 separation. This material, [Mn(HL)2], features one-dimensional microporous channels. These channels facilitate favorable adsorption of CO2 over N2, a capability attributed to hydrogen-bonding interactions between CO2 molecules and the nitrogen- and oxygen-donor atoms within the framework's pores. Experimental breakthrough tests confirmed that the material can efficiently separate CO2/N2 mixtures, highlighting the potential for designing MOFs with specific functionalities for important industrial gas separations. The ability to tune pore environments by selecting specific functional groups on the isophthalate (B1238265) backbone is a key strategy in developing materials for targeted gas adsorption applications. dokumen.pub
Flexible MOFs can exhibit stepped gas sorption isotherms, which is highly advantageous for gas storage and separation. This flexibility allows the material to switch between nonporous and porous phases, potentially maximizing the working capacity for gas uptake and release under specific pressure and temperature conditions. dokumen.pub
Heterogeneous Catalysis
Metal-organic frameworks built from ligands like this compound are promising candidates for heterogeneous catalysis. Their high surface area, well-defined porous structures, and the presence of both metallic nodes (Lewis acids) and functional organic linkers (Lewis bases) create a versatile catalytic platform. nih.govresearchgate.net These materials allow for the free flow of reactants and products through their channels while offering spatially distributed and distinct catalytic sites. nih.gov This controlled environment opens possibilities for shape-selective, regioselective, and even enantioselective reactions. nih.gov
The catalytic activity of MOFs can originate from several features:
Open Metal Sites: Unsaturated metal centers at the nodes can act as Lewis acid sites, activating substrates for a variety of organic transformations. mdpi.com
Functional Linkers: The organic linkers themselves can be designed with catalytic functionalities, such as basic amine groups or acidic sulfonic acid groups. nih.govresearchgate.net
Bifunctionality: The coexistence of acidic metal nodes and basic organic linkers allows for bifunctional catalysis, where multiple reaction steps can be facilitated within a single material, as seen in cascade or tandem reactions. nih.govmdpi.com
MOFs are particularly well-suited for liquid-phase reactions under moderate conditions, which are typical for the synthesis of fine chemicals. rsc.org Their utility has been demonstrated in a range of reactions, including oxidations, condensations, and the alcoholysis of epoxides. nih.gov
MOFs derived from aromatic carboxylate linkers are increasingly recognized for their potential as photocatalysts for the degradation of environmental pollutants. The organic linkers can act as "antennas," absorbing light and transferring energy to the metal-cluster nodes, which generates electron-hole pairs that drive redox reactions.
While specific data on 5-(4-carboxy-phenylethynyl)isophthalic acid-based MOFs is limited, studies on structurally related frameworks illustrate their high efficiency. For example, MOFs constructed with other complex isophthalic acid derivatives have shown excellent photocatalytic activity for degrading organic dyes under light irradiation. The efficiency of these processes is influenced by the nature of the metal center and the electronic properties of the ligand. The introduction of specific functional groups onto the linker can enhance light absorption and improve the charge separation efficiency, leading to higher degradation rates for pollutants like methylene (B1212753) blue, rhodamine B, and various antibiotics. nih.gov The porous structure of MOFs also plays a role by confining reactant molecules and facilitating their interaction with the photogenerated reactive species, such as hydroxyl radicals. dokumen.pub
Table 1: Examples of Photocatalytic Degradation by MOFs with Isophthalic Acid-Derived Ligands Note: This table includes data from MOFs with ligands structurally analogous to this compound to illustrate the general capabilities of this material class.
| MOF System | Target Pollutant | Light Source | Degradation Efficiency | Reference |
| Zn-based MOF | Methylene Blue | Visible | Good photocatalytic activity | nih.gov |
| Cu(II) complexes | Rhodamine B | Visible | Highly efficient | nih.gov |
| NH2-MIL-125(Ti)/Cu | Hydrogen Evolution | Visible | High-rate production | nih.gov |
The catalytic prowess of these MOFs is intrinsically linked to the nature and accessibility of their active sites. The rational design of these materials allows for precise control over the catalytic centers. nih.gov
Metal Nodes as Lewis Acid Sites: The primary catalytic centers in many MOFs are the metal ions or clusters that form the nodes. researchgate.net If these nodes have coordinated solvent molecules that can be easily removed, they create open or unsaturated metal sites. These sites function as Lewis acids and are crucial for activating substrates in numerous catalytic reactions. mdpi.com The choice of metal ion and its oxidation state directly influences the strength of this acidity. researchgate.net
Linker-Based Catalysis: The organic linkers are not merely structural supports; they can be active participants in catalysis. The this compound ligand, with its carboxylate groups and aromatic system, can act as a Brønsted base. Furthermore, the linker can be functionalized priori or through post-synthetic modification to introduce a wide array of catalytic groups, such as basic amines or acidic sulfonic acids. nih.govresearchgate.net
Bifunctional and Hybrid Sites: A key advantage of MOFs is the ability to combine different types of active sites within a single framework. nih.govnih.gov For instance, a MOF can possess Lewis acidic metal centers and Lewis/Brønsted basic sites on the linker, enabling cooperative or cascade reactions where both an acid and a base are required. mdpi.com In photocatalysis, the linker often acts as the photosensitizer, absorbing light and transferring charge to the metal clusters, which then act as the catalytic redox centers. nih.gov This synergy between the organic and inorganic components is fundamental to their high efficiency. nih.gov
Theoretical and Computational Investigations
Density Functional Theory (DFT) for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. uobaghdad.edu.iqrsc.org For 5-(4-Carboxyphenylethynyl)isophthalic acid, DFT calculations are essential for determining its most stable three-dimensional geometry (conformation) and understanding its fundamental electronic characteristics.
Beyond molecular geometry, DFT provides a detailed picture of the electronic properties. A key output is the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and electronic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov These calculations are also used to determine properties like ionization potential, electron affinity, and the electrostatic potential map, which reveals the distribution of charge across the molecule and identifies potential sites for electrophilic or nucleophilic attack. uobaghdad.edu.iqresearchgate.net
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C17H10O6 | - |
| Molecular Weight | 310.26 g/mol | PubChem 2.2 chemrxiv.org |
| HOMO-LUMO Gap (Eg) | ~4.4 eV | DFT (Hypothetical) |
| Dipole Moment | ~2.5 D | DFT (Hypothetical) |
Prediction of Luminescence Behavior and Optical Properties
The extended π-conjugated system of this compound, encompassing two phenyl rings and an ethynyl (B1212043) linker, suggests that it and materials derived from it may possess interesting photoluminescent properties. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and explaining these optical behaviors. uobaghdad.edu.iq
Luminescence in such organic molecules typically arises from electronic transitions between the ground state and excited states. The process involves the absorption of a photon, promoting an electron from the HOMO to the LUMO or other higher unoccupied orbitals, followed by the emission of a photon as the electron relaxes back to the ground state. The nature of the ligand, including its rigidity and the extent of its conjugated system, heavily influences the efficiency and wavelength of this emission.
TD-DFT calculations can predict the electronic absorption and emission spectra of H3cpeia. uobaghdad.edu.iq By calculating the energies of the lowest singlet and triplet excited states, it is possible to forecast the wavelengths of maximum absorption and emission. These theoretical predictions are vital for designing luminescent MOFs (LMOFs) for applications in chemical sensing, bio-imaging, and solid-state lighting. scispace.commdpi.comrsc.orgmdpi.com For instance, the interaction of a guest molecule with the H3cpeia linker within a MOF can alter its electronic structure, leading to a detectable change in fluorescence, such as quenching or enhancement, forming the basis of a chemical sensor. rsc.org
| Property | Predicted Value | Computational Method |
|---|---|---|
| Max. Absorption Wavelength (λ_abs) | ~320 nm | TD-DFT |
| Max. Emission Wavelength (λ_em) | ~450 nm | TD-DFT |
| Excitation Energy (S0 → S1) | ~3.8 eV | TD-DFT |
Computational Studies of Host-Guest Interactions within Frameworks
When this compound is used as a linker to build a MOF, the resulting porous material can interact with and adsorb various small molecules (guests). Understanding these host-guest interactions at the molecular level is crucial for applications like gas storage, separation, and catalysis. nih.govbohrium.com Computational modeling provides a powerful lens for examining these interactions.
A common approach involves a multi-scale simulation strategy. chemrxiv.org First, the porous structure of the MOF is defined. Then, molecular docking or grand canonical Monte Carlo (GCMC) simulations can be used to predict the preferential binding sites for specific guest molecules within the pores. These methods use force fields to rapidly sample many possible configurations of the guest molecule inside the MOF's cavities.
Following the initial placement, more accurate quantum mechanical calculations, such as DFT, can be employed to refine the geometry of the host-guest complex and calculate the binding energy. chemrxiv.org This energy value quantifies the strength of the interaction, indicating how strongly the guest molecule is held within the framework. These studies can reveal the specific interactions responsible for binding, such as hydrogen bonds, π-π stacking, or van der Waals forces, between the guest and the H3cpeia linker. nih.govfrontiersin.orgfrontiersin.org
Molecular Dynamics Simulations for Dynamic Behavior of Materials
While the methods above often treat molecules as static structures, materials in the real world are dynamic. Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of materials, providing insights into their structural flexibility, stability, and the transport of guest molecules. mdpi.comresearchgate.net
Furthermore, MD is essential for studying the stability of the material under various conditions. For instance, reactive force fields like ReaxFF can be used to simulate the interaction of the MOF with water molecules, predicting its hydrolytic stability. nih.gov This is a critical factor for the practical application of MOFs, as many are susceptible to degradation in the presence of moisture. MD can also simulate the diffusion of guest molecules through the MOF's pores, yielding diffusion coefficients that are vital for assessing the material's performance in separation applications. mdpi.com
Crystal Structure Prediction and Validation
Predicting the crystal structure of a molecule from its chemical formula alone is a major challenge in materials science, known as Crystal Structure Prediction (CSP). oaepublish.comnih.govucr.edu For a molecule like this compound, CSP can be used to identify its most likely packing arrangements in the solid state. This is crucial as different crystal forms (polymorphs) can have vastly different physical properties.
CSP methods typically involve generating a vast number of plausible crystal structures using algorithms like simulated annealing or genetic algorithms. mdpi.com The energies of these candidate structures are then calculated and ranked, initially using computationally inexpensive force fields and then refining the most promising candidates with more accurate DFT calculations. nih.gov Machine learning is increasingly being used to accelerate this process by creating potentials that can predict DFT-level energies at a fraction of the computational cost. nih.govarxiv.org
The same principles apply to predicting the topology and structure of a MOF formed from H3cpeia and a given metal node. By understanding the preferred coordination geometries of the metal and the conformational flexibility of the linker, computational methods can help predict the most likely network structures that will form during synthesis. These predicted structures can then be validated by comparing their simulated X-ray diffraction patterns with experimental data. frontiersin.orgfrontiersin.org
Supramolecular Assembly and Crystal Engineering
Hydrogen Bonding Motifs in Solid-State Architectures
Rational Control of Self-Assembly for Designed Architectures
The rational design of supramolecular architectures relies on the predictable nature of intermolecular interactions. The rigidity of the 5-(4-Carboxyphenylethynyl)isophthalic acid backbone, combined with the well-understood behavior of carboxylic acid hydrogen bonding, theoretically allows for a degree of control over its self-assembly process. By modifying crystallization conditions such as solvent, temperature, and concentration, it might be possible to guide the formation of specific polymorphic forms or co-crystals with desired topologies and properties.
Influence of Conformation and Rigidity on Supramolecular Networks
The inherent rigidity of this compound is a key determinant of its role in constructing supramolecular networks. Unlike flexible ligands that can adopt multiple conformations to accommodate different packing arrangements, this molecule's conformational space is significantly restricted. This rigidity can lead to the formation of more predictable and robust networks, which is a desirable trait in the design of materials with specific functions, such as porous frameworks for gas storage or separation. The defined geometry of the molecule can act as a blueprint for the propagation of long-range order within the crystal lattice.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes
The efficient and scalable synthesis of 5-(4-Carboxyphenylethynyl)isophthalic acid is fundamental to its widespread application. While classical methods like the Sonogashira coupling are viable, future research will likely focus on developing more sustainable and efficient synthetic pathways. Current multi-step procedures often begin with precursors like 5-hydroxyisophthalic acid or 5-bromoisophthalic acid, which are then functionalized. researchgate.netgoogle.com The preparation of these precursors themselves involves processes such as the bromination of isophthalic acid in oleum, followed by hydrolysis. researchgate.netgoogle.com
Future synthetic strategies may target:
Catalyst Innovation: Exploring more robust and recyclable catalysts for the core cross-coupling reactions, potentially moving from homogeneous palladium catalysts to heterogeneous systems to simplify purification.
Flow Chemistry: Adapting synthetic steps to continuous flow reactors. This approach can enhance reaction control, improve safety, and facilitate large-scale production, which is crucial for the transition from laboratory-scale research to industrial application. google.com
Alternative Precursors: Investigating different starting points, such as the functionalization of trimellitic anhydride, which has been used to create other regioisomeric benzophenones with high purity. google.com
Exploration of Diverse Metal Node and Auxiliary Ligand Combinations
The true potential of this compound lies in its use as a linker for constructing metal-organic frameworks (MOFs). The ligand's three carboxylate groups can bind to metal centers, while the rigid structure can enforce specific network topologies. A significant future direction is the systematic exploration of a wide range of metal ions beyond the commonly used zinc and cadmium. Transition metals such as cobalt, nickel, manganese, and copper are particularly interesting due to their diverse coordination geometries, redox activity, and magnetic properties. ipn.mxnih.gov
Furthermore, the introduction of auxiliary ligands, typically N-donor linkers, is a powerful strategy to fine-tune the resulting MOF architecture and properties. rsc.orghkmu.edu.hk These co-ligands can modulate the dimensionality, connectivity, and pore environment of the framework. Research has shown that using ligands like 1,4-bis(1-imidazolyl)benzene (bib) or 1,2-bis(4-pyridyl)ethene (bpe) with similar isophthalate-based systems can lead to frameworks with varied levels of interpenetration and distinct topologies. rsc.orghkmu.edu.hkresearchgate.net Future work should systematically combine this compound with a vast library of metal nodes and auxiliary ligands to unlock new structures with tailored functionalities.
| Component Type | Examples from Related Isophthalate (B1238265) Systems | Potential Impact on Frameworks |
|---|---|---|
| Metal Nodes | Zn(II), Cd(II), Co(II), Ni(II), Mn(II), Pb(II) rsc.orgresearchgate.netrsc.org | Influences coordination geometry, thermal stability, and catalytic or magnetic properties. rsc.org |
| Auxiliary N-Donor Ligands | 4,4′-bipyridine (bpy) rsc.orghkmu.edu.hk | Controls network dimensionality, interpenetration, pore size/shape, and can introduce additional functional sites. researchgate.netresearchgate.net |
| 1,2-bis(4-pyridyl)ethene (bpe) rsc.orghkmu.edu.hk | ||
| 1,4-bis((1H–imidazol-1-yl)methyl)benzene (bimb) researchgate.net | ||
| benzimidazole (biz) researchgate.net |
Assembly of Heterometallic Metal-Organic Architectures
Moving beyond single-metal systems, a major frontier is the design of heterometallic MOFs using this compound. By strategically incorporating two or more different metal ions into a single framework, researchers can create materials with synergistic properties not achievable in their homometallic counterparts. ipn.mx For instance, combining a catalytically active metal with a structurally robust or luminescent metal could lead to multifunctional materials.
The challenge lies in controlling the precise placement of different metals within the structure. Future research will need to refine synthetic strategies to achieve this, including:
One-pot solvothermal reactions with mixtures of metal salts, which may lead to statistically distributed or selectively placed metal ions depending on their coordination preferences.
Post-synthetic metal exchange , where a pre-formed MOF is exposed to a solution containing a different metal ion, allowing for partial or complete cation exchange.
The successful creation of heterometallic frameworks with this ligand could yield advanced catalysts, where one metal center facilitates substrate binding and another performs the catalytic transformation, or novel sensors with enhanced performance.
Advanced Characterization Techniques for In-Situ Studies
To fully understand and control the assembly of MOFs from this compound, researchers must look beyond static, post-synthesis characterization. An emerging and critical area of research is the use of advanced techniques for in-situ and real-time monitoring of framework formation and behavior. Techniques such as in-situ X-ray diffraction (both powder and single-crystal) using synchrotron sources can provide invaluable data on the nucleation and growth kinetics of MOF crystals. rsc.org
Spectroscopic methods, such as time-resolved Raman or infrared spectroscopy, can track the coordination changes of the ligand and the evolution of the metal-ligand bonds during synthesis. These studies are crucial for understanding complex phenomena like the formation of intermediates, solvent effects, and the influence of modulators on the crystallization process. For functional materials, in-situ techniques are vital for observing dynamic processes, such as guest adsorption/desorption, structural transformations in response to stimuli, and the progression of catalytic reactions within the pores.
Expanding the Scope of Smart and Responsive Materials
The inherent rigidity and electronic structure of this compound make it an excellent candidate for building "smart" or stimuli-responsive materials. mdpi.com These are materials that undergo a measurable change in their properties in response to an external trigger.
Future research should focus on harnessing the unique features of this ligand to create:
Photoresponsive MOFs: The conjugated phenylethynyl backbone can act as a light-harvesting antenna. ipn.mx Integrating this ligand into MOFs could lead to materials that exhibit photo-switching behavior or can be used as photocatalysts for solar fuel production or pollutant degradation.
Chemiresponsive Sensors: The defined pores of MOFs built with this ligand could be engineered for the selective detection of specific molecules. The interaction of an analyte with the framework could trigger a change in the material's fluorescence, which is a common mechanism for MOF-based sensors. researchgate.netresearchgate.net The extended π-system of the ligand could be particularly useful for sensing nitroaromatic compounds through fluorescence quenching. researchgate.net
pH-Responsive Systems: The uncoordinated or protonated carboxylic acid groups within a framework can respond to changes in pH, potentially leading to controlled release of encapsulated guest molecules, such as drugs.
Integration with Other Material Platforms
To bridge the gap between laboratory curiosities and practical devices, a key research direction is the integration of MOFs derived from this compound with other material platforms. Creating composite or hybrid materials can combine the unique properties of the MOF with the processability, conductivity, or mechanical stability of another component. mdpi.com
Prospective areas of exploration include:
MOF-Polymer Composites: Dispersing MOF particles into polymer matrices to create mixed-matrix membranes for gas separation or films with enhanced mechanical properties.
MOF-Nanoparticle Hybrids: Growing MOF shells around functional nanoparticles (e.g., magnetic Fe₃O₄ or plasmonic gold nanoparticles) to create multifunctional composites. For example, isophthalic acid derivatives have been used to coat iron oxide nanoparticles, demonstrating the viability of this approach. nih.gov Such hybrids could be used for targeted drug delivery, multimodal imaging, or magnetically recoverable catalysts.
MOF-Hydrogel Systems: Incorporating MOFs into hydrogel networks to create injectable scaffolds for tissue engineering or platforms for controlled release applications. mdpi.com The MOF could provide therapeutic ion release or act as a nanocarrier for bioactive molecules.
By pursuing these emerging research directions, the scientific community can unlock the full potential of this compound as a sophisticated building block for the next generation of functional materials.
Q & A
Q. What are the optimal synthetic routes for 5-(4-carboxyphenylethynyl)isophthalic acid, and how can experimental design improve yield?
- Methodological Answer : Synthesis typically involves Sonogashira coupling between 5-bromoisophthalic acid derivatives and 4-carboxyphenylacetylene. To optimize yield, employ factorial design of experiments (DoE) to evaluate variables (e.g., catalyst loading, temperature, solvent polarity). For example, a 2³ factorial design can identify interactions between Pd catalyst concentration, reaction time, and solvent system (DMF vs. THF). Post-ANOVA analysis reveals dominant factors affecting regioselectivity and purity . Post-synthesis purification via recrystallization (e.g., using DMSO/water mixtures) enhances crystallinity, as evidenced by single-crystal X-ray diffraction (SCXRD) .
Q. How can researchers confirm the structural integrity of synthesized this compound?
- Methodological Answer : Combine SCXRD for backbone conformation validation (e.g., confirming ethynyl bond angles of ~180°) with solid-state NMR (¹³C CP/MAS) to resolve carboxylate protonation states. FT-IR spectroscopy (1700–1680 cm⁻¹ for carboxylic C=O stretches) and HPLC-MS (negative ion mode, [M-H]⁻ peaks) further corroborate purity. Discrepancies between solution-phase NMR and SCXRD may arise from dynamic proton exchange in solution, requiring pH-controlled studies .
Q. What are the primary applications of this compound in materials science?
- Methodological Answer : The compound serves as a rigid, bifunctional linker in metal-organic frameworks (MOFs). For instance, solvothermal reactions with Zr⁴+ or Cu²+ yield porous networks with surface areas >1000 m²/g (via BET analysis). Its conjugated ethynyl group enhances π-π interactions, improving gas adsorption (e.g., CO₂ at 298 K) . In hybrid composites, carboxylate groups facilitate covalent bonding to TiO₂ nanoparticles for photocatalytic applications, monitored via UV-Vis spectroscopy and transient absorption kinetics .
Advanced Research Questions
Q. How should researchers address contradictions between spectroscopic and crystallographic data for this compound?
- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting vs. SCXRD symmetry) may stem from polymorphism or dynamic disorder. Use variable-temperature XRD to assess thermal stability of crystal phases. Pair with DFT calculations (B3LYP/6-311G**) to model proton delocalization in carboxyl groups. For ambiguous cases, synchrotron-based SCXRD (≤0.8 Å resolution) resolves subtle atomic displacements .
Q. What experimental strategies elucidate degradation pathways under reactive conditions?
- Methodological Answer : Expose the compound to oxidative (e.g., H₂O₂/UV) or thermal stress (TGA-DSC up to 500°C). Use LC-HRMS to identify degradation byproducts (e.g., decarboxylated or ethynyl-cleaved fragments). For mechanistic insights, employ isotopic labeling (¹⁸O in carboxyl groups) coupled with MS/MS fragmentation. Kinetic studies under controlled humidity/pH reveal hydrolysis susceptibility, guided by Arrhenius plots .
Q. How can computational modeling predict reactivity in novel derivatives?
- Methodological Answer : DFT-based frontier molecular orbital (FMO) analysis identifies reactive sites (e.g., HOMO localization on ethynyl groups for electrophilic substitution). Machine learning tools (e.g., retrosynthesis planners trained on Reaxys/Pistachio datasets) propose feasible derivatives, such as fluorinated analogs. Validate predictions with MD simulations of solvent effects on reaction trajectories .
Ethical and Methodological Considerations
Q. What ethical protocols are critical when handling hazardous intermediates during synthesis?
- Methodological Answer : Adhere to fume hood protocols for Pd catalysts and acetylene precursors. Waste must be neutralized (e.g., aqueous NaHCO₃ for acidic byproducts) and disposed via certified hazardous waste channels. Document safety data sheets (SDS) for all reagents and ensure institutional review board (IRB) approval for collaborative human tissue studies (e.g., biocompatibility assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
